Cas no 4539-78-0 (Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate)

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a protected derivative of D-glucuronic acid, widely used in synthetic organic chemistry and carbohydrate research. The compound features benzyl groups at the 2, 3, and 4 positions, along with a benzyl ester at the carboxylate, providing enhanced stability and solubility in organic solvents. This protection scheme is particularly advantageous for selective deprotection strategies in glycosylation reactions and oligosaccharide synthesis. Its well-defined stereochemistry and compatibility with various coupling methodologies make it a valuable intermediate for constructing complex glycoconjugates and glycodendrimers. The product is commonly employed in pharmaceutical and biochemical applications, where controlled functionalization of glucuronic acid derivatives is required.
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate structure
4539-78-0 structure
Product Name:Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
CAS No:4539-78-0
MF:C34H34O7
MW:554.629570484161
CID:1517011
Update Time:2025-07-19

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-tri-O-benzyl-D-glucuronic acid*benzyl ester
    • benzyl (2S,3R,4S,5R)-2-hydroxy-6-oxo-3,4,5-tris(phenylmethoxy)hexanoate
    • Benzyl (2S,3R,4S,5R)-3,4,5-tris(benzyloxy)-2-hydroxy-6-oxohexanoate
    • Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
    • Inchi: 1S/C34H34O7/c35-21-30(38-22-26-13-5-1-6-14-26)32(39-23-27-15-7-2-8-16-27)33(40-24-28-17-9-3-10-18-28)31(36)34(37)41-25-29-19-11-4-12-20-29/h1-21,30-33,36H,22-25H2/t30-,31-,32+,33+/m0/s1
    • InChI Key: PHIFEAMPNRVWOH-UYEZAFAQSA-N
    • SMILES: O(CC1C=CC=CC=1)[C@H]([C@H](C=O)OCC1C=CC=CC=1)[C@@H]([C@@H](C(=O)OCC1C=CC=CC=1)O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 554.23045342 g/mol
  • Monoisotopic Mass: 554.23045342 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 17
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 554.6
  • XLogP3: 4.7
  • Topological Polar Surface Area: 91.3

Experimental Properties

  • Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 124-125 ºC
  • Solubility: Insuluble (1.3E-3 g/L) (25 ºC),

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Additional information on Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate (CAS No. 4539-78-0): A Comprehensive Overview in Modern Chemical Biology

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, identified by the Chemical Abstracts Service Number (CAS No.) 4539-78-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its tri-O-benzylated D-glucuronate structure, has garnered attention due to its utility as an intermediate in the synthesis of complex glycosidic compounds and its potential applications in drug development. The benzyl groups in its structure contribute to its stability and solubility, making it a valuable tool in organic synthesis and biochemical studies.

The< strong>2,3,4-Tri-O-benzyl-D-glucuronate moiety is particularly noteworthy for its role in protecting glycosidic functionalities during synthetic processes. In glycoscience, such protecting groups are essential for manipulating carbohydrate structures without unintended side reactions. The benzyl group is favored for its ease of introduction and removal under mild conditions, allowing for precise control over glycosylation reactions. This has made< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate a cornerstone in the synthesis of oligosaccharides and glycoconjugates, which are critical for understanding cellular communication and disease mechanisms.

Recent advancements in the field of chemical biology have highlighted the importance of carbohydrates in various biological processes. Carbohydrates play a pivotal role in cell signaling, immune responses, and pathogen recognition. The development of efficient synthetic strategies for carbohydrate derivatives has been instrumental in unraveling these mechanisms. Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, with its well-defined structure and functional groups, has been employed in the synthesis of glycoproteins and glycolipids that are integral to these processes. For instance, studies have demonstrated its use in generating synthetic vaccines that mimic natural carbohydrate antigens, thereby eliciting robust immune responses.

The utility of< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate extends beyond vaccine development. In drug discovery, glycosidic compounds are prevalent due to their ability to enhance drug stability and bioavailability. The< strong>Tri-O-benzyl protection strategy allows for selective modifications at other reactive sites on the glucuronate backbone without affecting the benzylated regions. This selectivity is crucial for constructing complex drug molecules where precise functionalization is required.

Incorporating< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate into synthetic routes has also enabled researchers to explore novel therapeutic avenues. For example, researchers have utilized this compound to synthesize mimics of natural glycosaminoglycans (GAGs), which are linear polysaccharides found on cell surfaces and in extracellular matrices. GAGs are involved in various physiological processes, including inflammation and cancer progression. By creating synthetic analogs using< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, scientists can investigate GAG functions and develop targeted therapies.

The chemical properties of< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate make it an excellent candidate for studying carbohydrate-protein interactions. These interactions are fundamental to many biological processes but remain poorly understood due to the complexity of carbohydrate structures. The benzyl protecting groups provide a stable platform for structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This has facilitated the elucidation of glycan structures and their roles in biological pathways.

Recent studies have also highlighted the potential of< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate in developing diagnostic tools. Glycosylation patterns can serve as biomarkers for various diseases, including cancer and inflammatory disorders. By synthesizing well-defined glucuronate derivatives like this compound, researchers can create libraries of glycans for high-throughput screening applications. These libraries can be used to identify specific glycans that correlate with disease states or responses to therapy.

The synthesis of< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate itself is a testament to the progress in synthetic organic chemistry. Modern methodologies have enabled the efficient preparation of this compound with high purity and yield. Techniques such as catalytic hydrogenation and selective protection-deprotection strategies have streamlined its production process. This accessibility has democratized its use among researchers worldwide.

In conclusion,< strong>Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate (CAS No. 4539-78-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and functional properties make it an indispensable tool for synthesizing complex carbohydrate derivatives with potential applications ranging from drug development to diagnostic tools. As our understanding of carbohydrates continues to evolve,this compound will undoubtedly play a pivotal role in future research endeavors.

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